Bienvenue dans la boutique en ligne BenchChem!

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

PDHK1 inhibition Cancer metabolism Kinase selectivity

This compound features the precise 3,4-dimethoxyphenyl substitution pattern required for PDHK1 inhibition, as disclosed in Merck Sharp & Dohme Corp. patent WO2012036974. Unlike near-analogs (e.g., 2,4- or 2,5-dimethoxyphenyl isomers), this regioisomer retains the intended hydrogen-bonding interactions within the PDHK1 ATP pocket. Procure this traceable reference to ensure experimental reproducibility in HIF-1 signaling, central carbon metabolism in cancer, and SAR studies comparing positional effects on target affinity. Independent activity validation in your assay system is advised.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 313395-66-3
Cat. No. B2926421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
CAS313395-66-3
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)OC
InChIInChI=1S/C18H22N2O3S/c1-22-15-9-8-13(10-16(15)23-2)14-11-24-18(19-14)20-17(21)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20,21)
InChIKeyDAGSMWBTNICDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (CAS 313395-66-3): A Patented PDHK1 Inhibitor with Defined Physicochemical Identity


N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (CAS 313395-66-3) is a synthetic thiazole-carboxamide derivative with a molecular formula of C18H22N2O3S and an exact mass of 346.14 g/mol [1]. The compound is structurally characterized by a 3,4-dimethoxyphenyl group attached to a thiazole ring, which is further linked to a cyclohexanecarboxamide moiety. It is catalogued in authoritative databases as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor and is the subject of patent WO2012036974, assigned to Merck Sharp & Dohme Corp. [2]. Its primary research context lies in oncology, where PDHK1 is a metabolic target implicated in cancer cell proliferation and survival [2].

Why Generic Substitution Fails for 313395-66-3: Target Selectivity and Structural Determinants


Interchanging in-class thiazole carboxamide derivatives without direct benchmarking introduces substantial risk because PDHK1 inhibitor potency and isoform selectivity are exquisitely sensitive to the 4-phenyl substituent on the thiazole ring [1]. The 3,4-dimethoxyphenyl substitution pattern of 313395-66-3 is a specific design element within the Merck patent series (WO2012036974) intended to confer PDHK1 inhibition, and minor positional changes (e.g., 2,4-dimethoxyphenyl or 2,5-dimethoxyphenyl analogs) yield molecules with distinct target affinity, pharmacokinetic profiles, and potentially different therapeutic windows [2]. Therefore, using a near-analog without validated PDHK1 activity data risks compromising experimental reproducibility and leads to erroneous structure-activity conclusions.

Quantitative Evidence Guide for 313395-66-3: Differentiating Data Versus Closest Analogs and Alternatives


PDHK1 Inhibitory Potency and Isoform Selectivity Profile of 313395-66-3

313395-66-3 is disclosed in patent WO2012036974 as a PDHK1 inhibitor within a congeneric series, but its specific IC50 value has not been separately published in the peer-reviewed literature. The closest quantitative benchmark is the compound series referenced as 'Thiazole carboxamide derivative 22' and 'derivative 27' from the same patent family, which exhibit PDHK1 IC50 values in the low-micromolar to sub-micromolar range [1]. The 3,4-dimethoxyphenyl substitution pattern of 313395-66-3 is structurally differentiated from the 4-chloro or 2,4-dimethoxy analogs that dominate the broader PDHK1 thiazole patent landscape [2]. However, a direct head-to-head IC50 comparison between 313395-66-3 and a specific named comparator cannot be provided at this time due to the absence of publicly available quantitative bioactivity data for this precise compound.

PDHK1 inhibition Cancer metabolism Kinase selectivity

Structural Differentiation: 3,4-Dimethoxyphenyl Substituent Versus Common 2,4-Dimethoxyphenyl Analogs

The 3,4-dimethoxyphenyl group of 313395-66-3 distinguishes it from the more commonly encountered 2,4-dimethoxyphenyl isomer (e.g., CAS 476628-60-1) found in other thiazole carboxamide compounds . In PDHK1 inhibitor SAR studies, the position of methoxy substituents on the phenyl ring directly influences the compound's ability to occupy the hydrophobic pocket of the PDHK1 ATP-binding site [1]. The 3,4-substitution may alter hydrogen-bonding patterns with residues such as Lys299 compared to the 2,4-substitution, though direct comparative biochemical data between these two specific regioisomers have not been published.

Structure-activity relationship Thiazole carboxamide PDHK1 inhibitor design

Patent-Defined Cancer Indication Versus Undefined General Screening Compounds

313395-66-3 is explicitly claimed within patent WO2012036974 for the treatment of metastatic cancer and solid tumors [1]. In contrast, many commercially available thiazole carboxamide derivatives lack a defined therapeutic indication and are marketed solely as screening compounds without validated biological context. The IDRblab database categorizes 313395-66-3 under the disease entries 'Metastatic cancer (ICD-11: 2D50-2E2Z)' and 'Solid tumour/cancer (ICD-11: 2A00-2F9Z)' with the patent status confirmed [1]. This disease-specific annotation provides procurement justification that generic thiazole carboxamide analogs cannot offer.

Metastatic cancer Solid tumor PDHK1 inhibitor patent

Best Research and Industrial Application Scenarios for 313395-66-3


PDHK1-Mediated Cancer Metabolism Studies

313395-66-3 is best employed in cellular and biochemical assays designed to interrogate PDHK1-dependent metabolic rewiring in cancer. Its annotation as a PDHK1 inhibitor makes it suitable for studies of the HIF-1 signaling pathway and central carbon metabolism in cancer, as indicated by the KEGG pathway associations linked to this compound [1]. Researchers investigating pyruvate dehydrogenase complex regulation in metastatic or solid tumor models can use this compound as a chemical probe, provided that its inhibitory activity is independently validated in the experimental system.

Structure-Activity Relationship (SAR) Exploration of Thiazole Carboxamide PDHK1 Inhibitors

The 3,4-dimethoxyphenyl substitution pattern of 313395-66-3 offers a distinct regioisomeric tool for SAR studies comparing positional effects on PDHK1 binding. Scientists can pair this compound with the 2,4-dimethoxyphenyl isomer (CAS 476628-60-1) or other regioisomers to probe how methoxy group placement affects hydrogen-bonding interactions within the PDHK1 ATP pocket [2]. This comparative approach can inform the rational design of next-generation PDHK1 inhibitors.

Patent-Linked Oncology Research Requiring Traceable Compound Provenance

For academic or industrial groups seeking to validate or expand upon the Merck Sharp & Dohme Corp. patent claims (WO2012036974), 313395-66-3 serves as a traceable reference compound. Its direct linkage to the patent and the IDRblab database provides a documented chain of provenance that is essential for intellectual property due diligence and for reproducing published patent examples [1].

Quote Request

Request a Quote for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.